molecular formula C5H8O4S B2604131 3-methyl-1,1-dioxothietane-3-carboxylic acid CAS No. 2225141-44-4

3-methyl-1,1-dioxothietane-3-carboxylic acid

Cat. No.: B2604131
CAS No.: 2225141-44-4
M. Wt: 164.18
InChI Key: WJRHYJWMCWWUTM-UHFFFAOYSA-N
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Description

3-methyl-1,1-dioxothietane-3-carboxylic acid is an organic compound characterized by a thietane ring structure with a carboxylic acid group and a methyl group attached. This compound is notable for its unique ring structure and the presence of sulfur, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxothietane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur dioxide, followed by oxidation to introduce the dioxo functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control to maintain consistent quality. The scalability of the synthetic route is a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxothietane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives, including esters and amides .

Scientific Research Applications

3-methyl-1,1-dioxothietane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxothietane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfur atom can participate in redox reactions. These interactions influence the compound’s reactivity and biological activity, affecting pathways related to sulfur metabolism and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-hydroxyindole
  • 5-hydroxyindole-3-acetic acid
  • 3-indole acrylic acid
  • indole-3-carboxylic acid

Comparison

Compared to these similar compounds, 3-methyl-1,1-dioxothietane-3-carboxylic acid is unique due to its thietane ring structure and the presence of sulfur. This imparts distinct chemical properties, such as higher reactivity in certain types of reactions and specific biological activities related to sulfur metabolism .

Properties

IUPAC Name

3-methyl-1,1-dioxothietane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-5(4(6)7)2-10(8,9)3-5/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRHYJWMCWWUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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